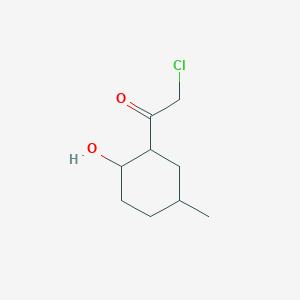
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone, also known as Chlorzoxazone, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the oxazolidinone class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is not fully understood, but it is thought to work by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This results in a decrease in muscle contraction and a subsequent relaxation of the affected muscle.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a range of interesting biochemical and physiological effects. Studies have shown that this compound has a potent anti-inflammatory effect, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a mild analgesic effect, making it a potentially useful treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its potent muscle relaxant effect. This makes it a useful tool for studying the physiology of muscle contraction and relaxation. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee. One area of interest is the potential use of this compound in the treatment of spasticity and related conditions. Additionally, there is growing interest in the use of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee as an anti-inflammatory and analgesic agent. Finally, there is potential for further research into the mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee, which could lead to the development of more effective treatments for a range of medical conditions.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone is a multi-step process that involves the reaction of several different reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylcyclohexanone with chlorinating reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then reacted with sodium hydroxide to produce 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been extensively studied for its potential applications in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of muscle spasms and related disorders. Studies have shown that 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a potent muscle relaxant effect, making it a potentially useful treatment for conditions such as spasticity and muscle spasm.
Propiedades
Número CAS |
196875-76-0 |
|---|---|
Nombre del producto |
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
2-chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H15ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h6-8,11H,2-5H2,1H3 |
Clave InChI |
QFRJYOQSODJUAT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
SMILES canónico |
CC1CCC(C(C1)C(=O)CCl)O |
Sinónimos |
Ethanone, 2-chloro-1-(2-hydroxy-5-methylcyclohexyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



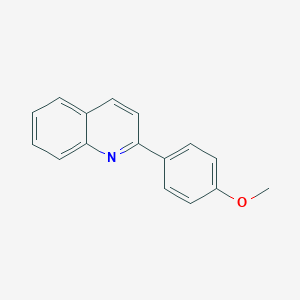
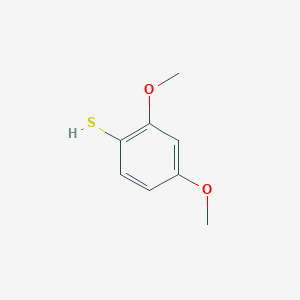
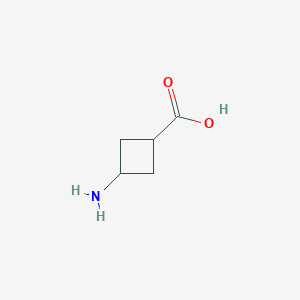
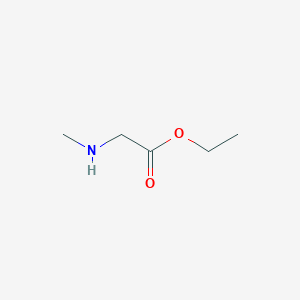
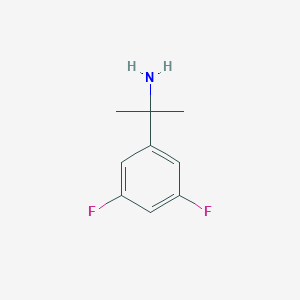
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
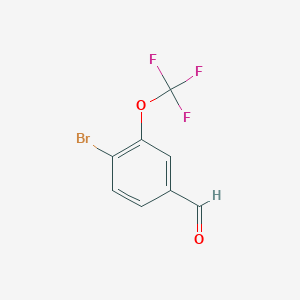
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
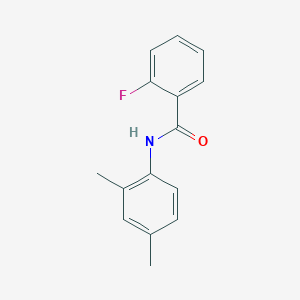
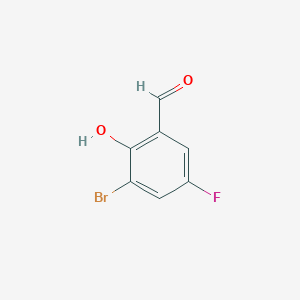
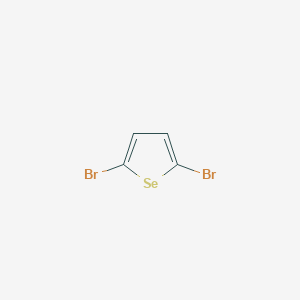
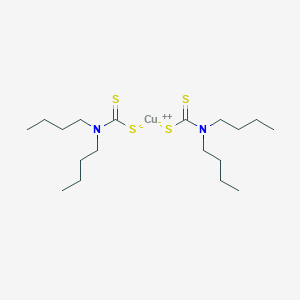
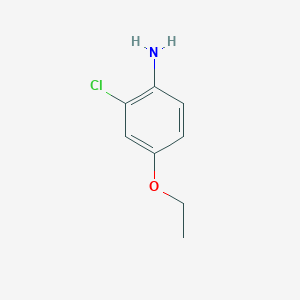
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)